molecular formula C15H11N3O3S B12700416 9Kab6U2xfs CAS No. 76066-10-9

9Kab6U2xfs

Cat. No.: B12700416
CAS No.: 76066-10-9
M. Wt: 313.3 g/mol
InChI Key: NZQNEVJEQUMQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule that contains nitrogen, oxygen, and sulfur atoms within its structure

Preparation Methods

The synthesis of 6H,7H-Pyrido(2’,1’:2,3)pyrimido(5,4-c)(1,2)benzothiazin-7-one, 6-methyl-, 5,5-dioxide involves several steps. One common method includes the reaction of methoxynitrodibenzo[b,f]oxepine with a catalyst in an organic solvent. The mixture is heated to the boiling point of the solvent, followed by the slow addition of hydrazine monohydrate. The reaction mixture is then stirred, filtered, and washed with ethanol. The final product is obtained by filtration under reduced pressure after cooling .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of sulfur in the structure allows for oxidation reactions, forming sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines under appropriate conditions.

    Substitution: The aromatic rings in the structure can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6H,7H-Pyrido(2’,1’:2,3)pyrimido(5,4-c)(1,2)benzothiazin-7-one, 6-methyl-, 5,5-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved depend on the specific biological system being studied. For example, it may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar compounds to 6H,7H-Pyrido(2’,1’:2,3)pyrimido(5,4-c)(1,2)benzothiazin-7-one, 6-methyl-, 5,5-dioxide include other heterocyclic compounds with similar ring structures. These include:

The uniqueness of 9KAB6U2XFS lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

76066-10-9

Molecular Formula

C15H11N3O3S

Molecular Weight

313.3 g/mol

IUPAC Name

11-methyl-12,12-dioxo-12λ6-thia-2,8,11-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),3,5,7,13,15,17-heptaen-9-one

InChI

InChI=1S/C15H11N3O3S/c1-17-14-13(10-6-2-3-7-11(10)22(17,20)21)18-9-5-4-8-12(18)16-15(14)19/h2-9H,1H3

InChI Key

NZQNEVJEQUMQJB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=CC=CC=C3S1(=O)=O)N4C=CC=CC4=NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.